![molecular formula C38H27P B1603580 Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane CAS No. 348617-10-7](/img/structure/B1603580.png)
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane
Übersicht
Beschreibung
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane, also known as DPN, is a chemical compound that has been widely used in scientific research. It is a phosphine derivative that has been used as a fluorescent probe for studying biological systems. DPN is a highly sensitive and specific probe that has been used to investigate various biological processes, including membrane fluidity, lipid peroxidation, and oxidative stress.
Wirkmechanismus
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is a highly sensitive and specific probe that binds to membranes and other biological molecules. It emits fluorescence when excited with light of a specific wavelength. The mechanism of action of this compound is based on the principle of excited-state intramolecular proton transfer (ESIPT). When this compound is excited with light, it undergoes an intramolecular proton transfer, which results in the emission of fluorescence.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It can affect the fluidity and permeability of membranes, which can have an impact on various cellular processes. This compound can also interact with various biological molecules, including proteins, lipids, and DNA. It has been shown to inhibit the activity of some enzymes and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane is a highly sensitive and specific probe that has many advantages for lab experiments. It can be used to study various biological processes in real-time and in a non-invasive manner. This compound is also relatively easy to use and can be applied to a wide range of biological systems. However, there are some limitations to the use of this compound in lab experiments. It can be affected by environmental factors, such as pH and temperature, which can affect its fluorescence intensity. This compound also has limited solubility in aqueous solutions, which can limit its application in some biological systems.
Zukünftige Richtungen
There are many future directions for the use of Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane in scientific research. One potential direction is to use this compound to study the effect of various drugs on biological systems. This compound can be used as a tool to investigate the mechanism of action of drugs and to identify potential therapeutic targets. Another potential direction is to use this compound to study the effect of environmental factors, such as pollutants and toxins, on biological systems. This compound can be used to investigate the role of oxidative stress in the development of various diseases, including cancer and neurodegenerative diseases. Overall, this compound has many potential applications in scientific research and is a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane has been widely used in scientific research as a fluorescent probe for studying biological systems. It can be used to investigate various biological processes, including membrane fluidity, lipid peroxidation, and oxidative stress. This compound has been used to study the effect of cholesterol on membrane fluidity and to investigate the role of oxidative stress in the development of Alzheimer's disease. It has also been used to study the effect of antioxidants on lipid peroxidation and to investigate the mechanism of action of various drugs.
Eigenschaften
IUPAC Name |
diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H27P/c1-4-14-28(15-5-1)35-26-24-29-16-10-12-22-33(29)37(35)38-34-23-13-11-17-30(34)25-27-36(38)39(31-18-6-2-7-19-31)32-20-8-3-9-21-32/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBAFZQBXORMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609669 | |
| Record name | Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2098633-26-0, 348617-10-7 | |
| Record name | Phosphine, diphenyl(2′-phenyl[1,1′-binaphthalen]-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2098633-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl(2'-phenyl[1,1'-binaphthalen]-2-yl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



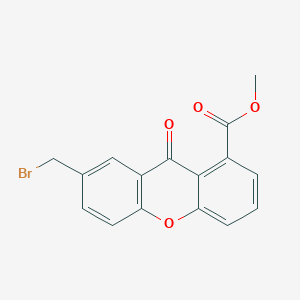
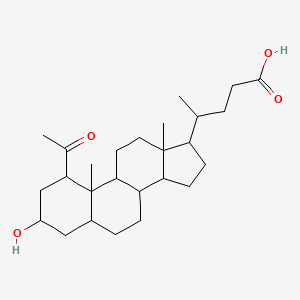

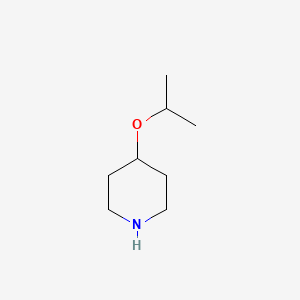


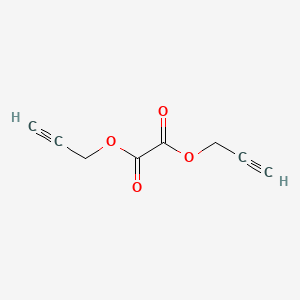
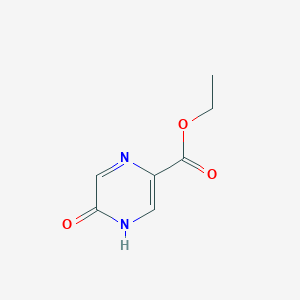

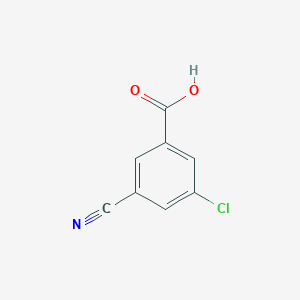
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)


